5-Methyl Substitution Confers CDK2 Inhibitory Advantage Over Des-Methyl Tetrahydroindazole Scaffolds
A structure–activity relationship (SAR) study of over 50 tetrahydroindazoles identified that 5-position substitution is a key driver of CDK2/cyclin complex inhibition. While the screening hit (compound 3, a des-methyl tetrahydroindazole) showed baseline activity, optimized analogs bearing 5-alkyl substituents (e.g., compounds 53 and 59) achieved 2- to 10-fold improvements in inhibitory activity against CDK2/cyclin A1, E, and O complexes [1]. Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate incorporates the critical 5-methyl group found in these optimized leads, positioning it as a strategic intermediate for generating potent CDK2 inhibitor candidates.
| Evidence Dimension | CDK2/cyclin complex inhibitory activity (fold improvement over des-methyl hit) |
|---|---|
| Target Compound Data | Contains 5-methyl substituent present in optimized leads exhibiting 2- to 10-fold improved IC₅₀ values |
| Comparator Or Baseline | Compound 3 (7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one; des-methyl at core 5-position) – baseline hit |
| Quantified Difference | 2- to 10-fold improvement in CDK2/cyclin A1, E, and O inhibition for 5-substituted analogs vs. baseline hit [1] |
| Conditions | CDK2 enzyme inhibition assays with cyclin A1, E, and O complexes; binding affinity measured by surface plasmon resonance (SPR) |
Why This Matters
Procuring the 5-methyl ester provides a direct entry point to the SAR-validated 5-alkyl tetrahydroindazole series, reducing the synthetic steps needed to reach optimized CDK2 inhibitor leads.
- [1] European Journal of Medicinal Chemistry 2021, 215, 113232. Tetrahydroindazole inhibitors of CDK2/cyclin complexes: compounds 53 and 59 show 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O compared to screening hit 3. View Source
